ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
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Overview
Description
“Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C8H11ClN2O2 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethyl group, a propanoate group, and a 4-chloro-1H-pyrazol-1-yl group . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
1. Molecular Design and Synthesis
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is involved in the synthesis of various molecular structures. For instance, it is used in the formation of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates through reactions with the Vilsmeier-Haak reagent. This is crucial in the development of novel molecular designs, such as pyrazolo[3,4-d]pyridazines, which are significant in organic chemistry and pharmaceutical research (Matiichuk, Potopnyk, & Obushak, 2008).
2. Synthesis of Fungicidal Compounds
The chemical is essential in preparing fungicides. For example, some derivatives of this compound, like 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles), show significant fungicidal activity against rice sheath blight, a major rice disease in China. This demonstrates its potential in agricultural applications (Chen, Li, & Han, 2000).
3. Antimicrobial Activities
Compounds derived from this compound exhibit antimicrobial properties. For instance, synthesis of new classes of pyrazolyl-based anilines demonstrated significant antibacterial and antifungal activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
4. Development of Insecticides
This compound is also key in developing insecticides, such as tyclopyrazoflor, through [3 + 2] cyclization strategies. This involves multiple steps, including cyclization, chlorination, and oxidation, highlighting the compound's role in synthesizing effective insecticidal agents (Yang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 2-(4-chloropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEOASZSAMFAPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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